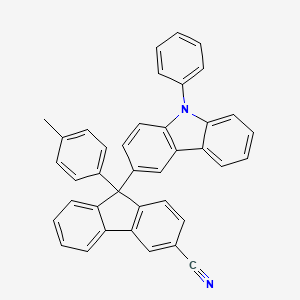

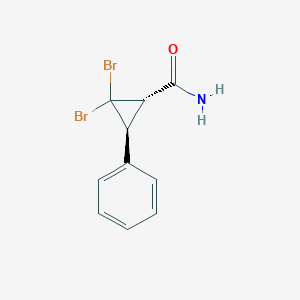

![molecular formula C21H11Cl2F6N5O4S B12515962 8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)

8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chlor-N'-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}benzolsulfonyl)-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-carbohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist mehrere funktionelle Gruppen auf, darunter Chlor-, Trifluormethyl- und Sulfonylgruppen, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Chlor-N'-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}benzolsulfonyl)-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-carbohydrazid umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen in der Regel:

Bildung des Imidazo[1,2-a]pyridin-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Pyridinderivate erreicht werden.

Einführung der Chlor- und Trifluormethylgruppen: Diese Gruppen können durch Halogenierungs- bzw. Trifluormethylierungsreaktionen eingeführt werden.

Anbindung der Benzolsulfonylgruppe: Dieser Schritt beinhaltet Sulfonierungsreaktionen unter Verwendung von Sulfonylchloriden.

Endgültige Kupplung mit der Carbohydrazid-Einheit: Dieser Schritt beinhaltet in der Regel Hydrazinderivate unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von fortschrittlichen Katalysatoren, optimierten Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Chlor-N'-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}benzolsulfonyl)-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu modifizieren.

Substitution: Die Chlor- und Trifluormethylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Die Verbindung könnte als biochemische Sonde oder Inhibitor in biologischen Studien eingesetzt werden.

Medizin: Seine einzigartige Struktur deutet auf ein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff hin.

Industrie: Die Reaktivität und Stabilität der Verbindung machen sie für den Einsatz in industriellen Prozessen geeignet, wie z. B. der Herstellung von Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von 8-Chlor-N'-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}benzolsulfonyl)-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-carbohydrazid ist nicht vollständig geklärt. Seine mehreren funktionellen Gruppen deuten darauf hin, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagieren könnte. Beispielsweise könnte die Sulfonylgruppe mit Enzymen oder Rezeptoren interagieren, während die Chlor- und Trifluormethylgruppen die Bindungsaffinität und -spezifität der Verbindung beeinflussen könnten.

Wirkmechanismus

The mechanism of action of 8-chloro-N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is not fully understood. its multiple functional groups suggest that it may interact with various molecular targets and pathways. For example, the sulfonyl group may interact with enzymes or receptors, while the chloro and trifluoromethyl groups may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Chlor-2-aminoethyl-5-trifluormethylpyridin: Diese Verbindung teilt die Trifluormethyl- und Chlorgruppen, jedoch fehlen ihr der Imidazo[1,2-a]pyridin-Kern und die Benzolsulfonylgruppe.

2-(3-Chlor-5-(trifluormethyl)pyridin-2-yl)ethanamin: Ähnlich in der Struktur, jedoch fehlen ihr die Sulfonyl- und Carbohydrazid-Einheiten.

Einzigartigkeit

8-Chlor-N'-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]oxy}benzolsulfonyl)-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-carbohydrazid ist aufgrund seiner Kombination aus funktionellen Gruppen und seiner strukturellen Komplexität einzigartig.

Eigenschaften

Molekularformel |

C21H11Cl2F6N5O4S |

|---|---|

Molekulargewicht |

614.3 g/mol |

IUPAC-Name |

8-chloro-N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide |

InChI |

InChI=1S/C21H11Cl2F6N5O4S/c22-14-6-11(21(27,28)29)8-34-9-16(31-17(14)34)18(35)32-33-39(36,37)13-3-1-12(2-4-13)38-19-15(23)5-10(7-30-19)20(24,25)26/h1-9,33H,(H,32,35) |

InChI-Schlüssel |

HQKOPOAYLVNFTL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NNC(=O)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)

![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)

![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)

![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)